molecular formula C21H24N4O3S2 B2391709 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide CAS No. 865180-35-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide

Cat. No. B2391709
CAS RN: 865180-35-4
M. Wt: 444.57
InChI Key: ZQXOYZRZJWYQKI-LNVKXUELSA-N
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide” is a chemical compound with the molecular formula C19H19N3O3S2 . It has a molecular weight of 401.5 g/mol . The compound is also known by other names such as 3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide .


Molecular Structure Analysis

The compound’s structure includes a benzothiazole ring, which is a heterocyclic compound. This ring is attached to a sulfamoyl group and an allyl group at the 3-position. At the 2-position, it forms a double bond with a nitrogen atom, which is also part of an amide group attached to a benzene ring .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a topological polar surface area of 127 Ų, a complexity of 716, and a XLogP3-AA value of 3.5 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has four rotatable bonds .

Scientific Research Applications

Anticancer Applications

The synthesis of indapamide derivatives has shown significant pro-apoptotic activity on melanoma cell lines, indicating potential applications as anticancer agents. These derivatives, including compounds demonstrating high growth inhibition of melanoma cancer cells, also act as inhibitors for human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer treatment (Ö. Yılmaz et al., 2015).

Antimalarial and Antiviral Research

Sulfonamide derivatives have been investigated for their antimalarial activity, showing significant in vitro efficacy. Theoretical calculations and molecular docking studies support these findings, highlighting the potential of these compounds in treating malaria and exploring their use against COVID-19 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has identified compounds with potency in in vitro assays comparable to known selective class III agents, suggesting their utility in cardiac electrophysiological applications (T. K. Morgan et al., 1990).

Enzyme Inhibition and Molecular Docking

Studies on new Schiff bases derived from sulfamethoxazole have revealed their inhibitory effects on various enzyme activities, underscoring their potential in enzyme inhibition and molecular docking applications for developing therapeutic agents (S. Alyar et al., 2019).

Cytotoxic Evaluation for Cancer Treatment

The synthesis and evaluation of substituted sulfonamide Schiff bases have demonstrated significant cytotoxic activity against human breast cancer cell lines, presenting a promising avenue for chemotherapy agent development (V. Govindaraj et al., 2021).

Antimicrobial Activities

Benzamide derivatives bearing different bioactive moieties have been synthesized and shown to exhibit significant antimicrobial activity, providing a basis for the development of new antimicrobial agents (B. Priya et al., 2006).

Fluorescence Sensors for Metal Ions

Research into benzimidazole and benzothiazole conjugated Schiff bases has demonstrated their potential as fluorescent sensors for metal ions, indicating applications in chemical sensing and environmental monitoring (G. Suman et al., 2019).

properties

IUPAC Name

4-(diethylamino)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-4-13-25-18-12-11-17(30(22,27)28)14-19(18)29-21(25)23-20(26)15-7-9-16(10-8-15)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3,(H2,22,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXOYZRZJWYQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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